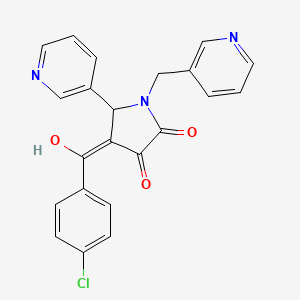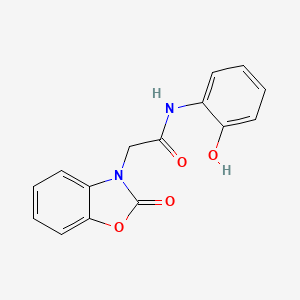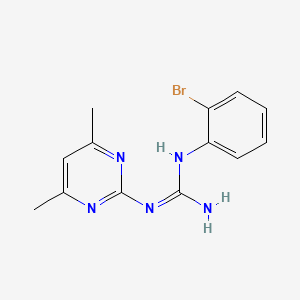![molecular formula C11H15BrO2 B5330683 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B5330683.png)
2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid, also known as norbornene-2-carboxylic acid, is a bicyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various compounds such as norbornene-based polymers, which have potential applications in drug delivery, tissue engineering, and other biomedical fields. It has also been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various compounds, including polymers and pharmaceuticals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid have not been extensively studied. However, it has been reported to exhibit cytotoxicity towards various cancer cell lines, indicating potential applications in cancer therapy. It has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is its high reactivity towards various nucleophiles, making it a versatile building block for the synthesis of various compounds. However, its cytotoxicity and potential health hazards should be taken into consideration when handling the compound in the laboratory.
Future Directions
There are several future directions for the research and development of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid. One potential direction is the synthesis of novel polymers and materials using this compound as a building block. Another direction is the development of new pharmaceuticals and agrochemicals using this compound as a precursor. Further studies on the mechanism of action and cytotoxicity of this compound are also needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves the reaction of norbornene with bromine in the presence of a catalyst such as aluminum bromide. The resulting product is then treated with sodium hydroxide to obtain the desired carboxylic acid. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the compound.
properties
IUPAC Name |
(2E)-2-(bromomethylidene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-10(2)7-3-4-11(5-7,9(13)14)8(10)6-12/h6-7H,3-5H2,1-2H3,(H,13,14)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUSDPSEVZZPPA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=CBr)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2CCC(C2)(/C1=C/Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
![1-ethyl-1'-[2-(pyridin-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5330628.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)
![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)
![7-(1H-pyrazol-3-ylcarbonyl)-N-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5330657.png)


![3-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5330676.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5330700.png)
![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)

![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)